REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][CH:4]([OH:7])[CH2:3][CH2:2]1.N1C=CC=CC=1.Cl[C:15]([O:17][C:18]1[CH:23]=[CH:22][C:21]([N+:24]([O-:26])=[O:25])=[CH:20][CH:19]=1)=[O:16].O>C(Cl)Cl>[C:15](=[O:16])([O:7][CH:4]1[CH2:5][CH2:6][O:1][CH2:2][CH2:3]1)[O:17][C:18]1[CH:19]=[CH:20][C:21]([N+:24]([O-:26])=[O:25])=[CH:22][CH:23]=1
|
Name
|
|
Quantity
|
408 mg
|
Type
|
reactant
|
Smiles
|
O1CCC(CC1)O
|
Name
|
|
Quantity
|
632 mg
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
968 mg
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at rt for 30 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
WASH
|
Details
|
washed with 5% aq. citric acid
|
Type
|
ADDITION
|
Details
|
The organic layer was treated with an aq. solution of ammonia (NH4OH/H2O: ¼ v/v) for 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with aq. sodium bicarbonate and brine
|
Type
|
CUSTOM
|
Details
|
After the solvent was removed
|
Type
|
CUSTOM
|
Details
|
the desire product was isolated as a solid
|
Reaction Time |
30 h |
Name
|
|
Type
|
|
Smiles
|
C(OC1=CC=C(C=C1)[N+](=O)[O-])(OC1CCOCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |